2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C28H29Cl2N5 and a molecular weight of 506.483 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzimidazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
What sets 2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H29Cl2N5 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-butyl-1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H29Cl2N5/c1-3-4-7-21-19(2)22(17-31)27-32-25-8-5-6-9-26(25)35(27)28(21)34-14-12-33(13-15-34)18-20-10-11-23(29)24(30)16-20/h5-6,8-11,16H,3-4,7,12-15,18H2,1-2H3 |
InChI Key |
ROMXSHUCIPSSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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